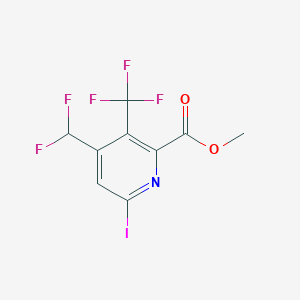
Methyl 4-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-2-carboxylate is a complex organic compound that features a pyridine ring substituted with difluoromethyl, iodo, and trifluoromethyl groups
Preparation Methods
The synthesis of methyl 4-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-2-carboxylate typically involves multiple steps, starting with the construction of the pyridine ring. Common synthetic routes include:
Chlorine/Fluorine Exchange: Using trichloromethylpyridine as a starting material, chlorine atoms are replaced with fluorine atoms under specific reaction conditions.
Pyridine Ring Construction: Building the pyridine ring from trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate.
Direct Introduction of Trifluoromethyl Group: Utilizing trifluoromethyl active species like trifluoromethyl iodide to introduce the trifluoromethyl group directly onto the pyridine ring.
Chemical Reactions Analysis
Methyl 4-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Methyl 4-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-2-carboxylate has several scientific research applications:
Pharmaceuticals: The compound is used as an intermediate in the synthesis of various pharmaceutical agents due to its unique chemical properties.
Agrochemicals: It is employed in the development of new agrochemical products, particularly those aimed at pest control.
Material Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound’s fluorinated groups enhance its ability to interact with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Methyl 4-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-2-carboxylate can be compared with other similar compounds, such as:
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine: This compound also features a trifluoromethyl group but differs in its other substituents.
4-(Trifluoromethyl)pyridine: A simpler compound with only a trifluoromethyl group attached to the pyridine ring.
Properties
Molecular Formula |
C9H5F5INO2 |
|---|---|
Molecular Weight |
381.04 g/mol |
IUPAC Name |
methyl 4-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H5F5INO2/c1-18-8(17)6-5(9(12,13)14)3(7(10)11)2-4(15)16-6/h2,7H,1H3 |
InChI Key |
YYZINQOWHFKJRI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=N1)I)C(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















